1-(2-Aminophenyl)-2-phenylethanone

Descripción general

Descripción

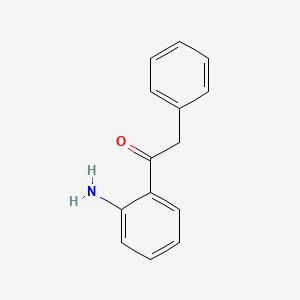

1-(2-Aminophenyl)-2-phenylethanone is an organic compound with a structure that includes both an amino group and a ketone group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzophenone with phenylacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminophenyl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Secondary alcohols derived from the reduction of the ketone group.

Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Aminophenyl)-2-phenylethanone has been extensively studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the modulation of signaling pathways such as the MAPK pathway. In vitro studies have reported IC50 values indicating effective concentrations for therapeutic application in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF7) | 0.45 |

| Lung Cancer (A549) | 1.20 |

| Colon Cancer (HCT-116) | 0.75 |

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies reveal that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block:

- Synthesis of Chalcone Derivatives : The compound can be utilized in the synthesis of chalcones through Claisen-Schmidt condensation reactions. These chalcone derivatives are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.

- Formation of Heterocycles : It can also be employed in the formation of various heterocyclic compounds, which are crucial in drug discovery. The aminophenyl group allows for further functionalization, enhancing the compound's utility in synthesizing complex organic molecules.

Material Science

The compound's unique properties have led to its exploration in material science:

- Dyes and Pigments : Due to its chromophoric characteristics, this compound is investigated for use in synthesizing dyes and pigments used in textiles and coatings.

- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis, where it acts as a monomer or crosslinking agent to develop advanced materials with tailored properties.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. The study utilized histological analysis to confirm apoptosis induction and cell cycle arrest.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic agent.

- Synthesis of Functionalized Polymers : Research focusing on polymer chemistry utilized this compound to create functionalized polymers with enhanced thermal stability and mechanical properties, demonstrating its applicability in advanced material development.

Mecanismo De Acción

The mechanism of action of 1-(2-Aminophenyl)-2-phenylethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

1-(2-Aminophenyl)-2-phenylethanol: Similar structure but with a hydroxyl group instead of a ketone.

2-Aminobenzophenone: Lacks the phenylethanone moiety but shares the aminophenyl structure.

Phenylacetic acid derivatives: Compounds with similar phenylacetic acid backbone but different functional groups.

Uniqueness: 1-(2-Aminophenyl)-2-phenylethanone is unique due to the presence of both an amino group and a ketone group on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Actividad Biológica

1-(2-Aminophenyl)-2-phenylethanone, also known as ortho-aminoacetophenone, is an organic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 225.27 g/mol. The compound features an acetophenone structure with an amino group positioned ortho to the carbonyl group, which significantly influences its reactivity and biological properties.

This compound exhibits various mechanisms of action, primarily through:

- Antioxidant Activity : The presence of the amino group contributes to its antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and A549 cells. Its mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

- Antimicrobial Effects : Preliminary investigations suggest that it possesses antimicrobial properties against certain pathogenic bacteria, making it a candidate for further development in combating drug-resistant strains .

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, possibly through the reduction of oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against HeLa cells with an IC value of approximately 25 µM. This suggests its potential as a lead compound for anticancer drug development .

- Molecular Docking Experiments : Molecular docking studies indicated that this compound interacts effectively with key targets involved in cancer progression, such as protein kinases. These interactions were supported by binding energy calculations that suggest favorable binding affinities .

- Electrochemical Studies : Cyclic voltammetry experiments highlighted the redox activity of the compound, suggesting its potential utility in electrochemical sensors for detecting biological molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetophenone | Aromatic Ketone | Used as a precursor in resins and fragrances. |

| 4-Aminoacetophenone | Para-substituted | Exhibits similar biological activity but lacks ortho positioning effects. |

| Benzylideneacetone | Chalcone | Known for diverse biological activities but structurally distinct. |

| 2-Aminoacetophenone | Ortho-substituted | Similar amino substitution but different reactivity profile due to structure. |

The unique ortho positioning of the amino group in this compound enhances its reactivity and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

1-(2-aminophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCZEDMZASVGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.